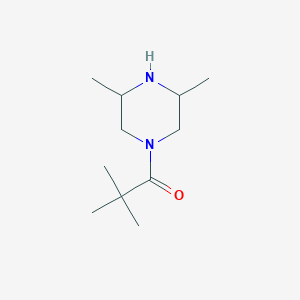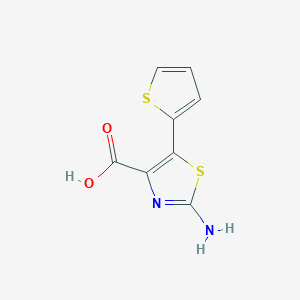![molecular formula C12H15NO6 B13223026 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a methoxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the introduction of the aminooxy group. The methoxypropanoic acid moiety is then incorporated through esterification or amidation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The aminooxy group can participate in nucleophilic addition reactions, forming stable intermediates. The methoxypropanoic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}propanoic acid): Similar in structure but lacks the methoxy group.
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid: Similar but without the methoxy group on the propanoic acid moiety.
3-({[(Benzyloxy)carbonyl]amino}oxy)-2-methoxypropanoic acid: Similar but with different positioning of the methoxy group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is unique due to the presence of both the aminooxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H15NO6 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
3-methoxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-10(11(14)15)19-13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
Clé InChI |
ZZEMRFOJEQUVCN-UHFFFAOYSA-N |
SMILES canonique |
COCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)

![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)

![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)

![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)

![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
